methyl 5-cyclopentyl-1H-pyrazole-4-carboxylate
Description
Methyl 5-cyclopentyl-1H-pyrazole-4-carboxylate is a pyrazole-based ester derivative characterized by a cyclopentyl substituent at position 5 and a carboxylate ester group at position 4 of the pyrazole ring. Pyrazole carboxylates are pivotal intermediates in medicinal chemistry due to their versatility in drug design, particularly as scaffolds for anti-inflammatory, analgesic, and antimicrobial agents .
Properties
IUPAC Name |
methyl 5-cyclopentyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)8-6-11-12-9(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVRKKJGOBOZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyclopentyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclopentyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyclopentyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of methyl 5-cyclopentyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at positions 1, 3, and 5 of the pyrazole ring, altering physicochemical and pharmacological properties. A comparative analysis is provided below:
Physicochemical Properties
- Lipophilicity: Cyclopentyl and difluoromethyl groups increase logP values compared to methyl or cyano substituents, favoring blood-brain barrier penetration .
- Solubility : Polar groups (e.g., -COOH in ) enhance aqueous solubility, whereas cyclopentyl and aryl groups reduce it .
- Thermal Stability : Methyl esters (e.g., ) generally exhibit higher melting points than ethyl esters due to tighter crystal packing .
Pharmacological Activity
- Analgesic/Anti-inflammatory : Pyrazole carboxylates with sulfanyl or aryl groups (e.g., ) show potent activity, likely via COX-2 inhibition .
- Metabolic Stability : Difluoromethyl and cyclopentyl groups resist oxidative metabolism, extending half-life .
- Receptor Binding : Bulky substituents (e.g., cyclopentyl) may sterically hinder off-target interactions, improving selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
